

Personal protective equipment for handling M4K2281

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Compound of Interest

Compound Name: M4K2281
Cat. No.: B15136520

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Essential Safety and Handling Guide for M4K2281

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This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling **M4K2281**, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, alongside detailed experimental protocols to support your research endeavors.

Immediate Safety and Logistical Information

While a specific Safety Data Sheet (SDS) for **M4K2281** is not publicly available, based on the nature of small molecule kinase inhibitors, caution is advised. The following recommendations are based on general safety protocols for handling potent, research-grade chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling **M4K2281** to prevent skin and eye contact, inhalation, and ingestion.

PPE Category	Recommended Equipment
Eye/Face Protection	Chemical safety goggles or a face shield.
Hand Protection	Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection	Laboratory coat.
Respiratory Protection	Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Operational Plan

Storage and Handling:

- Store in a cool, dry, and dark place.^[1] For short-term storage (days to weeks), 0-4°C is recommended; for long-term storage (months to years), -20°C is preferred.^[1]
- Handle in accordance with good industrial hygiene and safety practices.
- Avoid the formation of dust and aerosols.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.

First Aid Measures:

- If Inhaled: Move the person to fresh air.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- If Swallowed: Rinse mouth with water.

Disposal Plan

Dispose of **M4K2281** and any contaminated materials in accordance with local, state, and federal regulations. As a potent small molecule inhibitor, it should be treated as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Protocols

M4K2281 is a selective inhibitor of ALK2 with an IC_{50} of 2 nM.^{[1][2]} It has demonstrated moderate blood-brain barrier permeability.^[2] The following are detailed methodologies for key experiments involving **M4K2281**.

In Vitro ALK2 Kinase Inhibition Assay (Radiometric)

This protocol is a general guideline for determining the in vitro potency of **M4K2281** against ALK2 kinase.

Methodology:

- Prepare a reaction mixture containing recombinant ALK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.
- Add **M4K2281** at various concentrations to the reaction mixture.
- Incubate the mixture to allow the kinase reaction to proceed.
- Stop the reaction and measure the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into the substrate using a scintillation counter or other appropriate method.
- Calculate the percentage of inhibition at each concentration of **M4K2281** and determine the IC_{50} value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a procedure to evaluate the pharmacokinetic properties of **M4K2281** in a mouse model.

Methodology:

- Animal Model: Use an appropriate mouse strain (e.g., NOD-SCID mice).

- Dosing:
 - Prepare a formulation of **M4K2281**. A previously reported formulation is 25 mg/kg administered orally (p.o.).[\[2\]](#)
 - Administer a single dose of the **M4K2281** formulation to the mice.
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours).
 - Process the blood samples to separate the plasma.
- Sample Analysis:
 - Analyze the concentration of **M4K2281** in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis:
 - Plot the plasma concentration of **M4K2281** versus time.
 - Calculate key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), and area under the curve (AUC).

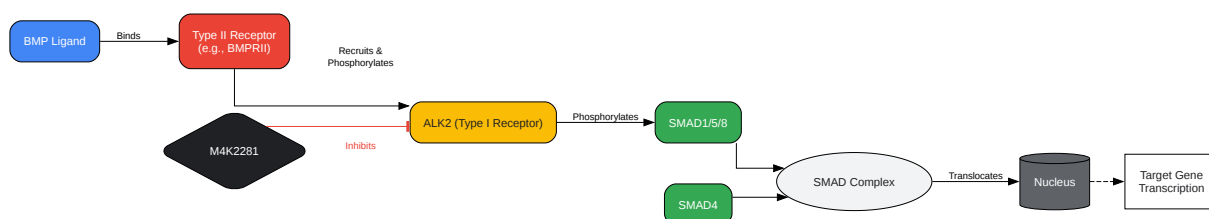
Quantitative Data from a Representative Study: A single 25 mg/kg oral dose of **M4K2281** in NOD-SCID mice resulted in the following plasma concentrations:[\[2\]](#)

Time Point	Plasma Concentration (nM)
1 hour	5053
24 hours	0

ALK2 Signaling Pathway

M4K2281 inhibits the ALK2 receptor, a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. The diagram below illustrates the canonical BMP/ALK2 signaling

cascade.



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Caption: Canonical ALK2 signaling pathway and the inhibitory action of **M4K2281**.

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References

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